molecular formula C26H38O7 B1251684 [(1R,2S,3R,4R,7R,8R,10Z,14R)-14-acetyloxy-3-(2-acetyloxypropan-2-yl)-6,10,14-trimethyl-15-oxatricyclo[6.6.1.02,7]pentadeca-5,10-dien-4-yl] acetate

[(1R,2S,3R,4R,7R,8R,10Z,14R)-14-acetyloxy-3-(2-acetyloxypropan-2-yl)-6,10,14-trimethyl-15-oxatricyclo[6.6.1.02,7]pentadeca-5,10-dien-4-yl] acetate

Cat. No.: B1251684
M. Wt: 462.6 g/mol
InChI Key: UOMBURBYNOYDKO-HCUZRPHYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

[(1R,2S,3R,4R,7R,8R,10Z,14R)-14-acetyloxy-3-(2-acetyloxypropan-2-yl)-6,10,14-trimethyl-15-oxatricyclo[6.6.1.02,7]pentadeca-5,10-dien-4-yl] acetate is a complex organic compound with the molecular formula C26H38O7. It is known for its intricate structure, which includes multiple rings and functional groups.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1R,2S,3R,4R,7R,8R,10Z,14R)-14-acetyloxy-3-(2-acetyloxypropan-2-yl)-6,10,14-trimethyl-15-oxatricyclo[6.6.1.02,7]pentadeca-5,10-dien-4-yl] acetate involves several steps, often utilizing Grubbs metathesis as a key reaction. One notable method includes the metathesis of a diene precursor, followed by deprotection, intramolecular Michael addition, and reduction . The reaction conditions typically involve the use of a ruthenium-based catalyst at elevated temperatures to achieve the desired product.

Industrial Production Methods

Industrial production of this compound is less common due to its complex structure and the need for precise reaction conditions. advancements in synthetic organic chemistry have made it possible to produce this compound on a larger scale using optimized reaction conditions and catalysts .

Chemical Reactions Analysis

Types of Reactions

[(1R,2S,3R,4R,7R,8R,10Z,14R)-14-acetyloxy-3-(2-acetyloxypropan-2-yl)-6,10,14-trimethyl-15-oxatricyclo[6.6.1.02,7]pentadeca-5,10-dien-4-yl] acetate undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form different products depending on the reagents and conditions used.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can occur at specific sites on the this compound molecule, leading to the formation of new derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Halogenation reactions often use reagents like bromine or chlorine under controlled conditions.

Major Products Formed

The major products formed from these reactions vary based on the specific conditions and reagents used. For example, oxidation can lead to the formation of ketones or carboxylic acids, while reduction can yield alcohols or alkanes .

Scientific Research Applications

[(1R,2S,3R,4R,7R,8R,10Z,14R)-14-acetyloxy-3-(2-acetyloxypropan-2-yl)-6,10,14-trimethyl-15-oxatricyclo[6.6.1.02,7]pentadeca-5,10-dien-4-yl] acetate has a wide range of applications in scientific research:

    Chemistry: Used as a model compound for studying complex organic reactions and mechanisms.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of [(1R,2S,3R,4R,7R,8R,10Z,14R)-14-acetyloxy-3-(2-acetyloxypropan-2-yl)-6,10,14-trimethyl-15-oxatricyclo[6.6.1.02,7]pentadeca-5,10-dien-4-yl] acetate involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

  • Calicophirin B
  • 13-Deacetoxy Calicophirin B
  • Astrogorgin

Uniqueness

[(1R,2S,3R,4R,7R,8R,10Z,14R)-14-acetyloxy-3-(2-acetyloxypropan-2-yl)-6,10,14-trimethyl-15-oxatricyclo[6.6.1.02,7]pentadeca-5,10-dien-4-yl] acetate stands out due to its unique structure, which includes multiple rings and functional groups that confer distinct chemical properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C26H38O7

Molecular Weight

462.6 g/mol

IUPAC Name

[(1R,2S,3R,4R,7R,8R,10Z,14R)-14-acetyloxy-3-(2-acetyloxypropan-2-yl)-6,10,14-trimethyl-15-oxatricyclo[6.6.1.02,7]pentadeca-5,10-dien-4-yl] acetate

InChI

InChI=1S/C26H38O7/c1-14-10-9-11-26(8,33-18(5)29)24-22-21(19(12-14)31-24)15(2)13-20(30-16(3)27)23(22)25(6,7)32-17(4)28/h10,13,19-24H,9,11-12H2,1-8H3/b14-10-/t19-,20-,21-,22+,23+,24-,26-/m1/s1

InChI Key

UOMBURBYNOYDKO-HCUZRPHYSA-N

Isomeric SMILES

C/C/1=C/CC[C@@]([C@H]2[C@H]3[C@@H]([C@@H](C1)O2)C(=C[C@H]([C@@H]3C(C)(C)OC(=O)C)OC(=O)C)C)(C)OC(=O)C

Canonical SMILES

CC1=CCCC(C2C3C(C(C1)O2)C(=CC(C3C(C)(C)OC(=O)C)OC(=O)C)C)(C)OC(=O)C

Synonyms

ophirin B

Origin of Product

United States

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